1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene
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Overview
Description
1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of difluorinated phenyl groups and pentyl chains, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene involves its interaction with specific molecular targets and pathways. The difluorinated phenyl groups may interact with enzymes or receptors, modulating their activity. Additionally, the compound’s lipophilic nature allows it to integrate into lipid membranes, affecting membrane properties and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene: Similar in structure but with an ethoxy group instead of a hydrogen atom.
1,1’4’,1’‘-Terphenyl,4-ethoxy-2,3-difluoro-4’'-pentyl: Another related compound with slight variations in the substituents.
Uniqueness
1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene is unique due to its specific arrangement of difluorinated phenyl groups and pentyl chains, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Properties
CAS No. |
872692-05-2 |
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Molecular Formula |
C28H30F4 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-[4-(2,3-difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene |
InChI |
InChI=1S/C28H30F4/c1-3-5-7-9-21-15-17-23(27(31)25(21)29)19-11-13-20(14-12-19)24-18-16-22(10-8-6-4-2)26(30)28(24)32/h11-18H,3-10H2,1-2H3 |
InChI Key |
VZUQEGVDYVPLGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)CCCCC)F)F)F)F |
Origin of Product |
United States |
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